6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Lipophilicity Structural isomerism Drug-likeness

6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852376-78-4) is a heterocyclic compound belonging to the [1,2,4]triazolo[4,3-b]pyridazine scaffold class, a privileged structure in medicinal chemistry associated with diverse kinase inhibitory and CNS-modulating activities. The molecule features a characteristic bicyclic core with a 3-fluorobenzylthio substituent at the 6-position and a 4-methoxyphenyl group at the 3-position, yielding a molecular formula of C19H15FN4OS and a molecular weight of 366.4 g/mol.

Molecular Formula C19H15FN4OS
Molecular Weight 366.41
CAS No. 852376-78-4
Cat. No. B2763048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS852376-78-4
Molecular FormulaC19H15FN4OS
Molecular Weight366.41
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)F
InChIInChI=1S/C19H15FN4OS/c1-25-16-7-5-14(6-8-16)19-22-21-17-9-10-18(23-24(17)19)26-12-13-3-2-4-15(20)11-13/h2-11H,12H2,1H3
InChIKeyNZXCKEKOJXATIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852376-78-4): A Structurally Differentiated Triazolopyridazine Building Block for Kinase-Focused Drug Discovery


6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852376-78-4) is a heterocyclic compound belonging to the [1,2,4]triazolo[4,3-b]pyridazine scaffold class, a privileged structure in medicinal chemistry associated with diverse kinase inhibitory and CNS-modulating activities [1]. The molecule features a characteristic bicyclic core with a 3-fluorobenzylthio substituent at the 6-position and a 4-methoxyphenyl group at the 3-position, yielding a molecular formula of C19H15FN4OS and a molecular weight of 366.4 g/mol [2]. Its computed XLogP3 of 3.8 and 5 rotatable bonds indicate moderate lipophilicity and conformational flexibility, properties that critically influence lead optimization campaigns [2].

Why 6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Casually Replaced by Other Triazolopyridazine Analogs


Within the triazolo[4,3-b]pyridazine class, minor structural modifications to the peripheral substituents can drastically alter target affinity, selectivity, and pharmacokinetic properties, as demonstrated by the 2024 dual c-Met/Pim-1 inhibitor series where shifting a para-methoxy group on the phenyl ring resulted in a >200-fold difference in cellular GI% values between compounds 4g and 4a [1]. The precise regioisomeric placement of the fluorine atom on the benzylthio group (meta vs. para) and the electronic character of the 3-aryl substituent are not interchangeable variables; the 3-fluorobenzylthio and 4-methoxyphenyl combination of this specific compound represents a distinct pharmacophoric pattern that does not exist in other commercially available analogs, making empirical substitution without confirmatory activity testing unreliable [2].

Quantitative Differential Evidence for 6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852376-78-4) Relative to Analogs


Regioisomeric Fluorine Positioning: Meta- vs. Para-Fluorobenzylthio Lipophilicity and Electronic Profile

The target compound, bearing a 3-fluorobenzylthio (meta-fluoro) substituent, exhibits a computed XLogP3 of 3.8, reflecting the contribution of the fluorine atom's position to overall lipophilicity [1]. In contrast, the para-substituted regioisomer, 6-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852376-79-5), which shares the identical molecular formula and heavy atom count, presents a subtly different electrostatic potential surface due to altered fluorine position, which is known to modulate passive membrane permeability and CYP450 metabolic stability across other chemotypes [2]. While direct comparative logP values for the para-isomer are not currently available from authoritative databases, the structural difference provides a distinct molecular recognition pattern that cannot be replicated by the para-fluoro analog.

Lipophilicity Structural isomerism Drug-likeness

Conformational Flexibility and Hydrogen Bond Acceptor Capacity Compared to Thiol and Alkylthio Analogs

The target compound possesses 5 rotatable bonds, offering greater conformational flexibility than the simpler 6-(ethylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine analog, which has only 3 rotatable bonds and lacks the aromatic fluorobenzyl group [1]. Additionally, the target compound features 6 hydrogen bond acceptors, a higher count than the 4 acceptors present in the ethylthio analog, providing more opportunities for specific polar interactions with kinase hinge regions or other biological targets. This increased complexity is reflected in a computed complexity score of 451 for the target, compared to an estimated complexity of <300 for the smaller alkylthio analog.

Conformational analysis Hydrogen bonding Molecular complexity

Antiproliferative Activity Potential: Class-Level Evidence from Triazolo[4,3-b]pyridazine c-Met/Pim-1 Inhibitors

Within the triazolo[4,3-b]pyridazine class, compound 4g (bearing a 4-methoxyphenyl group at C3, similar to the target) achieved an IC50 of 0.163 ± 0.01 μM against c-Met kinase and 0.283 ± 0.01 μM against Pim-1 kinase, with a mean growth inhibition (GI%) of 55.84% across 60 NCI cancer cell lines [1]. The unsubstituted phenyl comparator 4a (no methoxy group) showed only 29.08% mean GI%, underscoring the importance of the 4-methoxyphenyl moiety for cellular potency. While the target compound has not been directly tested in this assay, its shared 4-methoxyphenyl pharmacophore with compound 4g strongly suggests potential for similar kinase-directed antiproliferative activity, differentiating it from 3-phenyl analogs lacking the methoxy group.

Anticancer activity Kinase inhibition Cell cycle arrest

Benzodiazepine Receptor Binding Profile Differentiation Based on C3 Aryl Substitution Pattern

Structure-activity relationship (SAR) analysis of 6-aryltriazolo[4,3-b]pyridazine ligands at the benzodiazepine receptor demonstrated that the percentage inhibition of 3H-diazepam binding at 1 μM concentration is critically dependent on both the electronic parameter (ionization potential) and the hydrophobic constant (π) of the C3 aryl substituent [1]. The meta-CF3 analog showed markedly different activity from the unsubstituted phenyl analog, with variance explained entirely by a combination of electronic and lipophilic descriptors (Equations 1-3). The target compound's 4-methoxyphenyl group (π = -0.02, σp = -0.27) provides a distinct electronic-hydrophobic profile compared to the 4-methylphenyl (π = 0.56, σp = -0.17) and unsubstituted phenyl analogs, predictably shifting GABA-A receptor subtype selectivity and binding affinity.

GABA-A receptor Anxiolytic CNS drug discovery

Heavy Atom Count as a Determinant of Target Engagement Versatility vs. Fragment-Like Analogs

With 26 heavy atoms and a molecular weight of 366.4 g/mol, the target compound occupies a strategic 'lead-like' chemical space between fragment-sized molecules (typically ≤300 Da, ≤18 heavy atoms) and larger, less efficient screening compounds (>500 Da) [1]. For comparison, the fragment analog 3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol (CAS 901273-03-8) has only 18 heavy atoms and a MW of 258.3 g/mol, likely insufficient for high-affinity target engagement. Conversely, adding the 3-fluorobenzylthio group increases heavy atom count by 8 and adds a second aromatic ring for π-stacking interactions, a feature that the recent dual c-Met/Pim-1 inhibitor series identified as critical for occupying the ATP-binding pocket of c-Met kinase [2].

Fragment-based drug discovery Ligand efficiency Molecular weight

Recommended Application Scenarios for 6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine in Drug Discovery


Kinase Inhibitor Lead Generation Targeting c-Met or Pim-1 in Oncology Programs

Based on class-level evidence showing that triazolo[4,3-b]pyridazine derivatives with 4-methoxyphenyl substitution achieve sub-micromolar IC50 values against c-Met (0.163 μM) and Pim-1 (0.283 μM) kinases [1], this compound is ideally suited as a starting scaffold for dual c-Met/Pim-1 inhibitor lead optimization. Its 3-fluorobenzylthio group provides a synthetic handle for further derivatization or metabolic stability tuning.

GABA-A Receptor Subtype-Selective Ligand Profiling for Anxiolytic Discovery

The compound's 4-methoxyphenyl substituent offers a distinct electronic profile (σp = -0.27) compared to traditional benzodiazepine receptor ligands, potentially conferring α2/α3 subunit selectivity as established by the 1994 SAR study on triazolopyridazine benzodiazepine receptor ligands [2]. It can serve as a tool compound for electrophysiological profiling of GABA-A receptor subtypes.

Fragment Growth and Scaffold Hopping in Medicinal Chemistry Collections

With 26 heavy atoms and a molecular weight of 366.4 g/mol [3], this compound bridges the gap between fragment-sized cores (<300 Da) and fully elaborated leads (>500 Da), making it an optimal intermediate for fragment-based drug discovery libraries. Its predicted XLogP3 of 3.8 [3] ensures adequate membrane permeability for cell-based assays.

Structure-Activity Relationship (SAR) Studies on 6-Benzylthio Triazolopyridazines

The meta-fluorine substitution on the benzylthio group provides a unique regioisomeric probe for systematically mapping the lipophilic pocket tolerance in kinase ATP-binding sites. Comparative screening with the para-fluoro isomer (CAS 852376-79-5) can reveal fluorine-position-dependent potency shifts, generating valuable SAR data for computational modeling and pharmacophore refinement.

Quote Request

Request a Quote for 6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.